molecular formula C13H17NO B8265815 1-Benzyl-5-methylpiperidin-2-one

1-Benzyl-5-methylpiperidin-2-one

Cat. No. B8265815
M. Wt: 203.28 g/mol
InChI Key: MGODYQHRXFFDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-methylpiperidin-2-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-5-methylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-methylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Polycyclic Indole Derivatives

1-Benzyl-5-methylpiperidin-2-one has been used in the synthesis of new polycyclic indole derivatives. This process involves acid-catalyzed reactions with 2-vinylaniline derivatives, producing a class of diastereoisomerically pure racemic compounds, which are significant in organic chemistry and potentially pharmacology (Walter, Sauter, & Schneider, 1993).

Benzylation of Alcohols

The compound has been utilized in the benzylation of alcohols, specifically in the form of 2-benzyloxy-1-methylpyridinium triflate, which is effective in converting alcohols into benzyl ethers. This application is relevant in organic synthesis for creating a variety of compounds (Poon & Dudley, 2006).

Synthesis of Acetylcholinesterase Inhibitors

It's been used in the synthesis of acetylcholinesterase inhibitors, such as E2020-14C, which are important in studying pharmacokinetic profiles of certain drugs, especially in the context of treating neurological disorders (Iimura, Mishima, & Sugimoto, 1989).

Stereochemistry in Piperidin-2-ones

Research into the stereochemistry of lactames and cyclic imides, specifically 5,6-distributed piperidin-2-ones, has involved 1-Benzyl-5-methylpiperidin-2-one. This research is crucial for understanding the structural and stereoisomeric aspects of these compounds (Dabroswki, Wróbel, & Andreetti, 1986).

Antibacterial Applications

The compound has also been explored in the creation of derivatives with antibacterial properties, showcasing its potential in medicinal chemistry for developing new antibiotics (Aziz‐ur‐Rehman et al., 2017).

Chiral Separation Techniques

1-Benzyl-5-methylpiperidin-2-one is significant in developing high-performance liquid chromatographic methods for the chiral separation of enantiomers, an essential technique in pharmaceutical research (Oda et al., 1992).

properties

IUPAC Name

1-benzyl-5-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-7-8-13(15)14(9-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODYQHRXFFDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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